1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a cyano group and a dimethylaminophenyl group
Vorbereitungsmethoden
The synthesis of 1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile typically involves several steps:
Starting Materials: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the cyano and dimethylaminophenyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to facilitate the desired transformations.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and yield, often involving continuous flow processes and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products: The products of these reactions depend on the specific conditions and reagents used, but can include a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: It may affect biochemical pathways related to signal transduction, metabolism, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Cyano-1-(4-methylaminophenyl)cyclopentane and 1-Cyano-1-(4-ethylaminophenyl)cyclopentane share structural similarities but differ in their substituents.
Uniqueness: The presence of the dimethylamino group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Eigenschaften
Molekularformel |
C14H18N2 |
---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-16(2)13-7-5-12(6-8-13)14(11-15)9-3-4-10-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
OHLNDKKGQPVYKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2(CCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.